molecular formula C12H13N3O3 B2689525 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile CAS No. 852216-14-9

5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile

Cat. No.: B2689525
CAS No.: 852216-14-9
M. Wt: 247.254
InChI Key: RBERTEQASNFUIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with tetrahydrofuran-2-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tetrahydrofuran-2-ylmethyl group can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile include:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and binding characteristics that are valuable in various research and industrial applications.

Properties

IUPAC Name

5-nitro-2-(oxolan-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h3-4,6,11,14H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBERTEQASNFUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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